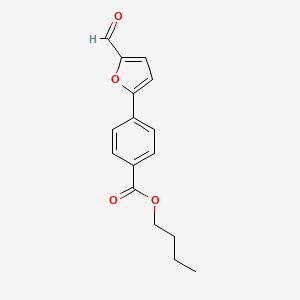

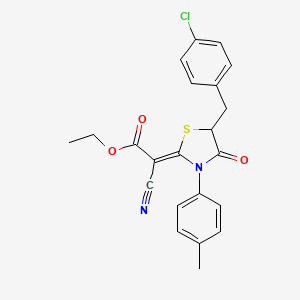

(5-(Benzyloxy)-2-cyanophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Boronic acids can be synthesized through several methods. One common method is the reaction of a Grignard or organolithium reagent with trialkyl borate, followed by acidification .Molecular Structure Analysis

The molecular structure of boronic acids involves a trigonal planar boron atom attached to an oxygen atom and two carbon atoms. The boron atom can form a five-membered ring with molecules containing 1,2- or 1,3-diols .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .科学的研究の応用

Synthesis and Drug Design

Boronic acids, including derivatives similar to (5-(Benzyloxy)-2-cyanophenyl)boronic acid, are valuable intermediates in medicinal chemistry. They are used in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes through the Suzuki-Miyaura cross-coupling reaction, a pivotal method in the development of new pharmaceutical compounds. These reactions are crucial for creating molecules with potential therapeutic applications, showcasing the importance of boronic acids in drug design and synthesis (Bölcskei, H., Német-Hanzelik, Andrea, & Keglevich, G., 2022).

Hormone-sensitive Lipase Inhibition

Research has also explored the use of boronic acids as inhibitors of hormone-sensitive lipase (HSL), an enzyme involved in lipid metabolism. Compounds such as (2-Benzyloxy-5-fluorophenyl)boronic acid have shown potent HSL inhibitory properties, indicating the potential for boronic acids in treating metabolic disorders (Ebdrup, S., Jacobsen, P., Anupma Dhanda Farrington, & Vedsø, P., 2005).

Photoinduced Borylation

The development of metal- and additive-free methods for the synthesis of boronic acids through photoinduced borylation represents a significant advancement. This approach enables the conversion of haloarenes to boronic acids and esters without the need for metal catalysts or ligands, offering a more environmentally friendly and cost-effective synthetic route. Such methods are essential for producing boronic acids used in drug discovery and material science (Mfuh, A., Schneider, B. D., Cruces, Westley, & Larionov, O., 2017).

Nanoparticle Drug Delivery

Boronic acid-containing drugs, such as bortezomib, benefit from enhanced delivery mechanisms. Polymeric carriers designed to encapsulate boronic acid-containing drugs demonstrate superior pharmacokinetics and on-target drug release capabilities. This technology facilitates antitumor efficacy and reduces off-target effects, exemplifying the integration of boronic acids in advanced drug delivery systems (Kim, A., Suzuki, Yuya, & Nagasaki, Y., 2020).

Boron-based Dendritic Nanostructures

The synthesis of boron-based dendritic nanostructures via multicomponent assembly reactions opens new avenues in material science. These structures, formed by condensation of aryl- and alkylboronic acids, have applications in catalysis, drug delivery, and the development of new materials, highlighting the versatility of boronic acids in creating complex nanostructures (Christinat, Nicolas, Scopelliti, R., & Severin, K., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-cyano-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVSCWOKUIFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2605411.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2605412.png)

![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)

![2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2605423.png)

![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)

![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)